molecular formula C7H9ClN2 B1590142 2-(Chloromethyl)-4,6-dimethylpyrimidine CAS No. 74502-83-3

2-(Chloromethyl)-4,6-dimethylpyrimidine

Cat. No. B1590142
CAS RN: 74502-83-3
M. Wt: 156.61 g/mol
InChI Key: RVPRPXSYGUYDMT-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-4,6-dimethylpyrimidine” is a chemical compound with the empirical formula C7H9ClN2 . It’s a type of pyrimidine, which is a class of organic compounds that are widely used in the field of chemistry and drug design .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-4,6-dimethylpyrimidine” is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The chloromethyl group is attached to one of the carbon atoms in the ring .

Scientific Research Applications

  • Preparation of Biologically Active Compounds
    • Summary of Application : “2-(Chloromethyl)-4,6-dimethylpyrimidine” is used as an intermediate in the preparation of a wide range of biologically active compounds .
    • Methods of Application : The compound is used as an intermediate in the synthesis of various biologically active compounds . The exact procedures and parameters would depend on the specific synthesis conditions and the desired product.
    • Results or Outcomes : The outcome of the synthesis is a range of biologically active compounds, such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
  • Preparation of Anticancer Agents

    • Summary of Application : “2-(Chloromethyl)-4,6-dimethylpyrimidine” is used as an intermediate in the preparation of anticancer agents .
    • Methods of Application : The compound is used as an intermediate in the synthesis of various anticancer agents . The exact procedures and parameters would depend on the specific synthesis conditions and the desired product.
    • Results or Outcomes : The outcome of the synthesis is a range of anticancer agents .
  • Preparation of Anti-inflammatory Agents

    • Summary of Application : “2-(Chloromethyl)-4,6-dimethylpyrimidine” is used as an intermediate in the preparation of anti-inflammatory agents .
    • Methods of Application : The compound is used as an intermediate in the synthesis of various anti-inflammatory agents . The exact procedures and parameters would depend on the specific synthesis conditions and the desired product.
    • Results or Outcomes : The outcome of the synthesis is a range of anti-inflammatory agents .

properties

IUPAC Name

2-(chloromethyl)-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRPXSYGUYDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506775
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,6-dimethylpyrimidine

CAS RN

74502-83-3
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74502-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AY Tikhonov, LB Volodarskii, OA Vakolova… - Chemistry of …, 1981 - Springer
The nitrosation of 2,4,6-trimethylpyrimidine 1,3-dioxide and the bromination of 2,4,6-trimethyl- and 2-ethyl-4,6-dimethylpyrimidine 1,3-dioxides take place primarily at the methyl groups …
Number of citations: 2 link.springer.com
B Mlakar, B Štefane, M Kočevar, S Polanc - Tetrahedron, 1998 - Elsevier
A general method for the synthesis of pyrimidine N-oxides from the appropriate carboxamide oximes is described. The conversion involves a treatment of various carboxamide oximes …
Number of citations: 21 www.sciencedirect.com
J Tan, J Chang, M Deng - Synthetic communications, 2004 - Taylor & Francis
The Suzuki–Miyaura type cross‐coupling reactions of various chloropyrimidines with stereodefined alkenylboronic acids giving the corresponding alkenyl‐substituted pyrimidines were …
Number of citations: 9 www.tandfonline.com
AE Frissen - 1990 - search.proquest.com
This thesis deals with the intramolecular inverse electron demand Diels-Alder reaction of pyrimidines. The main objective of the study was to investigate the synthetic applicability of this …
Number of citations: 4 search.proquest.com
MD Schwinden - 1990 - search.proquest.com
The Norrish Type II photocyclization has been known to organic chemists for several decades. To the best of our knowledge, no effort has been made to exploit the reaction in synthesis. …
Number of citations: 2 search.proquest.com

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